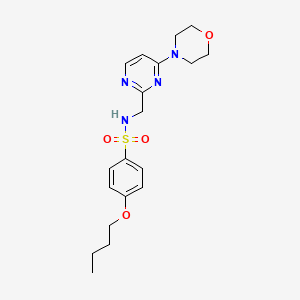

4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-2-3-12-27-16-4-6-17(7-5-16)28(24,25)21-15-18-20-9-8-19(22-18)23-10-13-26-14-11-23/h4-9,21H,2-3,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXMNPAPAOITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Biochemical Applications

-

Enzyme Inhibition Studies :

The compound has been utilized in enzyme inhibition assays to study its effects on various biological pathways. Its ability to act as an inhibitor can provide insights into enzyme mechanisms and help in the design of more potent inhibitors . -

Structure-Activity Relationship (SAR) Analysis :

Understanding how modifications to the chemical structure influence biological activity is crucial in drug design. SAR studies involving similar sulfonamide derivatives have highlighted key interactions that can be optimized to enhance efficacy and selectivity .

Material Science Applications

-

Polymer Development :

The unique chemical structure allows for potential applications in polymer science. Sulfonamides can be incorporated into polymer matrices to impart specific functional properties, such as increased thermal stability or enhanced mechanical strength . -

Nanotechnology :

There is emerging interest in using sulfonamide derivatives in nanotechnology for drug delivery systems. Their ability to form stable complexes with metal ions or other drug molecules could facilitate targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects .

Case Studies

-

Inhibition Profiles :

A study investigating a series of benzenesulfonamides showed varying degrees of inhibition against human carbonic anhydrases (hCA). The most potent inhibitors were identified through rigorous biochemical assays and structural analysis, providing a framework for future drug development . -

Anticancer Activity Evaluation :

Research on morpholinopyrimidine derivatives revealed promising anticancer properties through cell viability assays and apoptosis induction studies. These findings suggest that further exploration of 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide could yield significant therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can bind to the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions that inhibit their activity . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide with structurally and functionally related sulfonamide derivatives, focusing on substituent effects, biological activity, and structure-activity relationships (SARs).

Structural Analogues and Substituent Effects

Key Findings

Antifungal Activity: Phthalazinone-based sulfonamides (e.g., compounds [22–24, 26] in ) exhibit superior antifungal activity compared to fluconazole, with MIC values as low as 6.2 µg/mL. The absence of a methyl group on the phthalazinone ring correlates with enhanced potency . However, the butoxy chain’s increased hydrophobicity could alter pharmacokinetics .

Structural Flexibility vs. Rigidity: Rigid systems like phthalazinone or quinoline () favor target binding through π-π stacking, whereas flexible chains (e.g., butoxy) may improve tissue penetration but reduce binding specificity .

The morpholine group in the target compound introduces electron-donating properties, which may balance acidity and solubility .

Data Table: Comparative Physicochemical Properties

| Property | Target Compound | Phthalazinone Derivatives [1] | Chloro-Fluoroquinoline [6] |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (butoxy increases hydrophobicity) | 2.8–3.2 | 4.1–4.5 |

| Solubility | Moderate (morpholine enhances aqueous solubility) | Low (rigid aromatic core) | Very low (bulky substituents) |

| Bioactivity | Hypothesized antifungal | Confirmed antifungal | Kinase inhibition (inferred) |

Biological Activity

4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes existing research findings, case studies, and relevant data to elucidate the biological activity of this compound.

Chemical Structure

The compound can be represented as follows:

This structure includes a sulfonamide group, which is known for its pharmacological properties, and a pyrimidine moiety that contributes to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes and pathways involved in disease processes. Specifically, 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide may inhibit the NLRP3 inflammasome, a key player in inflammatory responses and implicated in diseases such as Alzheimer's and myocardial infarction .

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, modifications to the sulfonamide moiety can enhance inhibitory potency against cancer cell lines. In one study, new lead compounds derived from a similar scaffold achieved IC50 values of 0.42 ± 0.080 μM, indicating strong potential for therapeutic applications in oncology .

Inflammation Modulation

The compound's ability to modulate inflammatory pathways has been highlighted in various studies. By inhibiting the NLRP3 inflammasome, it shows promise in reducing inflammation-related damage in tissues. This is particularly relevant in conditions like acute myocardial infarction and neurodegenerative diseases .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution profiles, though comprehensive studies are needed to establish its bioavailability and metabolism.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, coupling reactions between sulfonamide intermediates and morpholine-substituted pyrimidines often use polar aprotic solvents like DMF or DMSO under inert atmospheres. Monitoring progress with thin-layer chromatography (TLC) and verifying purity via -NMR (e.g., confirming sulfonamide linkage at δ 3.1–3.3 ppm) are critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups and pyrimidine rings) .

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., butoxy protons at δ 1.0–1.5 ppm; morpholine carbons at δ 45–50 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 490.2) .

Q. How can researchers assess the biological activity of this compound in antimicrobial assays?

Standard protocols include:

- Broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC (Minimum Inhibitory Concentration).

- Molecular docking : Screening against bacterial targets (e.g., dihydrofolate reductase) to predict binding affinity .

Advanced Research Questions

Q. What computational strategies are used to evaluate the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., kinases or enzymes). Key parameters include grid box size (centered on active sites) and scoring functions (e.g., binding energy < -8 kcal/mol suggests strong affinity) .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD (Root Mean Square Deviation) and hydrogen bond persistence .

Q. How can QSAR models guide structural modifications to enhance activity?

QSAR (Quantitative Structure-Activity Relationship) models correlate descriptors (e.g., logP, polar surface area) with bioactivity. For example:

- Electron-withdrawing groups on the pyrimidine ring may improve antimicrobial potency by enhancing electrophilicity.

- Hydrophobic substituents (e.g., butoxy chains) can optimize membrane permeability, as shown in derivatives with ClogP values ~3.5 .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare datasets using standardized assays (e.g., identical bacterial strains or cell lines).

- Structural analogs : Test derivatives (e.g., 4-methyl or trifluoromethyl variants) to isolate substituent effects. Evidence from similar sulfonamides shows that minor structural changes (e.g., morpholine vs. piperidine rings) can alter IC values by >10-fold .

Q. What strategies improve selectivity for target enzymes over off-target receptors?

- Fragment-based design : Introduce steric hindrance (e.g., bulky tert-butyl groups) to block non-specific binding.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to prioritize high-specificity candidates. For instance, ΔG values < -10 kcal/mol and favorable entropy changes indicate selective interactions .

Methodological Best Practices

- Synthesis reproducibility : Always characterize intermediates (e.g., pyrimidin-2-ylmethyl amines via -NMR) to avoid side products .

- Data validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) and biological assays with published benchmarks .

- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with unconfirmed toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.